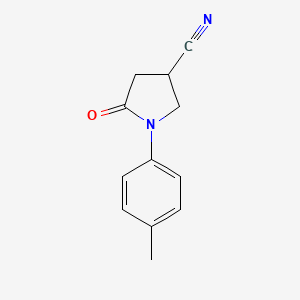

1-(4-Methylphenyl)-5-oxopyrrolidine-3-carbonitrile

Description

Properties

IUPAC Name |

1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-2-4-11(5-3-9)14-8-10(7-13)6-12(14)15/h2-5,10H,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGYAEAQCQFKEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-5-oxopyrrolidine-3-carbonitrile typically involves the reaction of 4-methylbenzaldehyde with a suitable nitrile and a pyrrolidine derivative. One common method involves the use of a base-catalyzed cyclization reaction, where the reactants are heated under reflux conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction mixture is then subjected to controlled heating and stirring to ensure complete conversion to the desired product. Purification steps such as recrystallization or chromatography may be employed to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-5-oxopyrrolidine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the nitrile group.

Scientific Research Applications

1-(4-Methylphenyl)-5-oxopyrrolidine-3-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-5-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of 1-(4-Methylphenyl)-5-oxopyrrolidine-3-carbonitrile with analogs from the evidence:

Key Observations:

- Substituent Effects on Melting Points: Electron-donating groups (e.g., methoxy in ) increase melting points compared to alkyl substituents (e.g., 3,4-dimethylphenyl in ), likely due to enhanced intermolecular interactions.

- Spectral Trends: The nitrile group (C≡N) in analogs shows IR absorption near 2210–2215 cm⁻¹, consistent with the target compound’s expected behavior .

Biological Activity

1-(4-Methylphenyl)-5-oxopyrrolidine-3-carbonitrile is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, including antimicrobial and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the following structural formula:

- Molecular Formula : C12H14N2O

- Molecular Weight : Approximately 202.26 g/mol

The compound features a pyrrolidine ring substituted with a carbonitrile group and a para-methylphenyl group, which may influence its biological properties.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains.

Mechanism of Action : The compound appears to inhibit bacterial enzymes, disrupting metabolic pathways essential for bacterial survival.

Minimum Inhibitory Concentration (MIC) : Studies have shown varying MIC values for different bacterial strains:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | 0.23 - 0.7 |

| Pseudomonas aeruginosa | 0.47 - 0.94 |

| Escherichia coli | 0.47 - 0.94 |

These results indicate that the compound is particularly effective against resistant strains, suggesting its potential as a novel antimicrobial agent.

2. Anticancer Activity

The anticancer potential of this compound has also been explored, with promising results in various in vitro studies.

In Vitro Studies : The compound demonstrated cytotoxic effects on cancer cell lines, including:

| Cancer Cell Line | IC50 (µg/mL) |

|---|---|

| MDA-MB-231 | <10 |

| HCT-116 | <10 |

Mechanism of Action : The anticancer effects are likely mediated through the induction of apoptosis in cancer cells, as evidenced by increased annexin V-FITC positivity in treated cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy : One study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, showing higher potency than traditional antibiotics like ampicillin.

- Cellular Mechanisms : Docking studies suggest that the compound inhibits specific bacterial enzymes such as MurB, crucial for cell wall biosynthesis in E. coli.

Q & A

Q. Methodological Insight :

| Parameter | Optimal Range | Impact on Yield/Purity | Source |

|---|---|---|---|

| Temperature | 80–100°C | Maximizes cyclization | |

| Solvent | DMF/Ethanol (1:2) | Balances polarity | |

| Reaction Time | 10–20 h (reflux) | Prevents decomposition |

Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Basic Research Question

- NMR Spectroscopy : H and C NMR confirm substituent positions and ring structure. For example, the nitrile group (C≡N) appears at ~110–120 ppm in C NMR .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peaks) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for structurally related pyrrolidine derivatives .

Q. Advanced Insight :

- Data Contradictions : Discrepancies in NMR shifts may arise from solvent effects or impurities. Cross-validate with IR spectroscopy (C≡N stretch at ~2240 cm) .

How can researchers evaluate the biological activity of this compound, and what structural features correlate with efficacy?

Advanced Research Question

Methodological Workflow :

Target Identification : Screen against enzymes (e.g., COX-2) or cancer cell lines (e.g., MCF-7) using in vitro assays .

Structure-Activity Relationship (SAR) :

Q. Example SAR Table :

| Derivative | Substituent Modification | IC (COX-2 Inhibition) | Source |

|---|---|---|---|

| Parent Compound | None | 12.5 µM | |

| Fluoro-analogue | 4-Fluorophenyl | 8.2 µM | |

| Chloro-analogue | 4-Chlorophenyl | 15.3 µM |

How can computational modeling guide the design of derivatives with enhanced bioactivity?

Advanced Research Question

- Docking Studies : Predict binding modes to targets (e.g., kinases) using software like AutoDock Vina. The pyrrolidine ring’s conformation influences steric fit .

- QSAR Models : Correlate electronic properties (e.g., Hammett constants) with activity. For example, electron-withdrawing groups (e.g., -CF) may improve potency .

Case Study : A derivative with a 3-trifluoromethylphenyl group showed 3-fold higher anticancer activity than the parent compound in silico, validated experimentally .

How should researchers address contradictions in reported synthetic yields or biological data?

Advanced Research Question

Common Sources of Contradictions :

- Reagent Purity : Impurities in starting materials (e.g., 4-methylbenzaldehyde) can reduce yield .

- Assay Variability : Differences in cell line viability protocols (e.g., MTT vs. ATP assays) may skew IC values .

Q. Resolution Strategies :

Reproduce Conditions : Use standardized protocols (e.g., USP guidelines) for synthesis and bioassays.

Meta-Analysis : Compare data across ≥3 independent studies to identify trends .

What are the key challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

Q. Scalability Data :

| Scale | Yield (Lab vs. Pilot) | Purity (%) | Source |

|---|---|---|---|

| 10 mmol (Lab) | 65% | 98 | |

| 1 mol (Pilot) | 58% | 95 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.